Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro-

Description

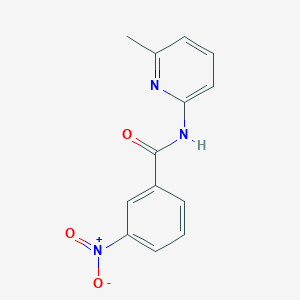

Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is a nitro-substituted benzamide derivative characterized by a pyridinyl group at the N-position and a nitro group at the 3-position of the benzamide scaffold.

Properties

CAS No. |

92573-10-9 |

|---|---|

Molecular Formula |

C13H11N3O3 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

N-(6-methylpyridin-2-yl)-3-nitrobenzamide |

InChI |

InChI=1S/C13H11N3O3/c1-9-4-2-7-12(14-9)15-13(17)10-5-3-6-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17) |

InChI Key |

HWGQXZQCNJNJCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- typically involves the reaction of 6-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are extensively studied for their potential therapeutic effects, including:

-

Potassium Channel Modulation:

- Research indicates that Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- acts as a potassium channel opener, particularly for KCNQ2/Q3 channels. This property is significant in developing treatments for neurological disorders such as epilepsy and chronic pain. In vitro studies have shown certain derivatives exhibit EC50 values as low as 0.38 μM, indicating potent activity .

- Antimicrobial Activity:

Biological Research

The biological activity of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is notable due to its interaction with specific molecular targets:

- Mechanism of Action:

The nitro group facilitates redox reactions and interactions with cellular components, influencing enzyme or receptor activity. This mechanism underlies its potential therapeutic applications in treating infections and inflammatory diseases .

KCNQ2/Q3 Potassium Channel Openers

A study focused on identifying new KCNQ2/Q3 potassium channel openers involved synthesizing a series of benzamides. The findings indicated that specific substitutions on the pyridine ring significantly improved channel activation while minimizing toxic side effects. This research highlighted the potential of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- in therapeutic applications for epilepsy .

Antimicrobial Efficacy

In another case study, derivatives of Benzamide were synthesized and tested for antibacterial activity against various strains. The results demonstrated that certain structural modifications led to enhanced efficacy, providing insights into the design of new antimicrobial agents targeting resistant bacteria .

Mechanism of Action

The mechanism of action of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- | Not Provided | Not Provided | 3-nitrobenzamide, 6-methyl-2-pyridyl | Hypothesized high polarity |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | C₁₇H₁₉NO₃ | 285.34 | 3,4-dimethoxyphenethyl, benzamide | Melting point: 90 °C; 80% yield |

| Benzamide, N-[(4-methylphenyl)sulfonyl]-3-nitro- | C₁₄H₁₂N₂O₅S | 320.33 | 3-nitrobenzamide, 4-methylsulfonyl | Higher solubility due to sulfonyl |

| Benzamide, N-(6-amino-1,3-dimethyl-2,4-dioxo-pyrimidinyl)- | C₁₃H₁₄N₄O₃ | 274.28 | Pyrimidinyl-amino, benzamide | Potential kinase interaction |

Key Observations:

- Heterocyclic Substituents: The 6-methyl-2-pyridinyl group may confer distinct steric and electronic effects compared to the pyrimidinyl group in N-(6-amino-1,3-dimethyl-pyrimidinyl)benzamide (). Pyridinyl groups often enhance metabolic stability in drug design .

Biological Activity

Benzamide derivatives, particularly those containing pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is of particular interest due to its potential therapeutic applications, especially as a potassium channel opener and its implications in neurological disorders.

Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- can be synthesized through various methods involving the reaction of 2-aminopyridine with nitro-substituted benzoyl chlorides. The synthesis typically employs catalysts such as Ni-BDC in dichloromethane under controlled conditions to achieve high yields. For instance, a study demonstrated that using a molar ratio of 1:1 for 2-aminopyridine and trans-β-nitrostyrene resulted in an isolated yield of 82% at 80 °C over 24 hours .

Potassium Channel Modulation

Research has indicated that benzamide derivatives can act as effective KCNQ2/Q3 potassium channel openers. For example, compounds similar to Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- were shown to have significant activity in rodent models of epilepsy and pain. The structure-activity relationship (SAR) studies revealed that modifications on the pyridine ring could enhance the potency and selectivity towards these channels. Specifically, one compound demonstrated an EC50 value of 0.38 μM for KCNQ2/Q3 channels, highlighting the potential of this class of compounds in treating neurological disorders .

Antimicrobial Activity

In addition to their neurological applications, benzamide derivatives have also exhibited antimicrobial properties. A study on various benzoylthiourea derivatives showed that modifications on the benzamide structure could lead to enhanced antibacterial activity against specific strains of bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, with some derivatives showing promising results against resistant bacterial strains .

Case Studies

- KCNQ2/Q3 Potassium Channel Openers : In a study focused on identifying new KCNQ2/Q3 potassium channel openers, a series of benzamides were synthesized and tested in vitro and in vivo. The findings indicated that certain substitutions on the pyridine ring significantly improved channel activation and reduced side effects associated with toxicity .

- Antimicrobial Efficacy : A case study involving the synthesis of thiourea derivatives from benzamide highlighted their antibacterial activities. These compounds were tested against various bacterial strains, showing that specific structural modifications could enhance their efficacy .

Research Findings Summary

The biological activity of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is supported by various research findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.